molecular formula C12H10Cl2N2OS B2605109 2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol CAS No. 91961-86-3

2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol

Cat. No. B2605109
CAS RN: 91961-86-3
M. Wt: 301.19
InChI Key: KRJUHUSHCGJTSC-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol, commonly referred to as DCBSMP, is an organic compound used in a variety of scientific research applications. It is a derivative of the pyrimidinol class of compounds and is synthesized from 2,4-dichlorobenzyl sulfide and 6-methyl-4-pyrimidinol. DCBSMP is an important compound in the field of drug discovery, as it has been used to create a variety of new drug molecules. It is also used in various biochemical and physiological studies, and is an important tool for laboratory experiments.

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

A study conducted by Alzoman et al. (2015) focused on a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, exploring its vibrational spectral analysis using FT-IR and FT-Raman techniques. The study aimed to predict the compound's nonlinear optical behavior and potential inhibitory activity against GPb, suggesting its use as a potential anti-diabetic compound. The research provided insights into the molecule's stability, arising from hyperconjugative interactions and charge delocalization, analyzed using NBO analysis (Alzoman et al., 2015).

Synthesis and Crystal Structure

Another study by Stolarczyk et al. (2018) presented the synthesis of novel 4-thiopyrimidine derivatives from a starting material closely related to the compound of interest. The research detailed the synthesis process, structural characterization through NMR, IR, and mass spectroscopies, and single-crystal X-ray diffraction. This study examined the cytotoxicity of these compounds against various cell lines, offering a foundation for further research into their potential biological applications (Stolarczyk et al., 2018).

Synthesis of Heterocyclic Derivatives

Research by Bassyouni and Fathalla (2013) aimed at synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting the compound's versatility in forming compounds with a broad spectrum of biological activities. The study showcased efficient methods for creating these derivatives, contributing to the chemical repertoire for potential antimicrobial, antiviral, and anticancer agents (Bassyouni & Fathalla, 2013).

Regioselective Synthesis

A study by dos Santos et al. (2015) reported on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the methodological advancements in synthesizing structurally complex derivatives of pyrimidinol compounds. This research emphasizes the synthetic strategies that enable the selective introduction of substituents, which could be pivotal for the targeted design of compounds with desired chemical and biological properties (dos Santos et al., 2015).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(17)16-12(15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUHUSHCGJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321336
Record name 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

91961-86-3
Record name 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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